molecular formula C38H52O4 B12284427 benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

Cat. No.: B12284427
M. Wt: 572.8 g/mol
InChI Key: LQBSYZNNVWOVJN-RWEWTDSWSA-N
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Description

Benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate is a complex organic compound with a unique structure. It belongs to the class of compounds known as benzyl esters, which are characterized by the presence of a benzyl group attached to an ester functional group. This compound is notable for its intricate molecular architecture, which includes multiple ring structures and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl bromide and a suitable alcohol under basic conditions to form the benzyl ether intermediate. This intermediate can then undergo further reactions, such as oxidation or reduction, to introduce the desired functional groups and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, NaBH₄

    Nucleophiles: Alkoxides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate apart is its complex structure, which includes multiple ring systems and various functional groups.

Properties

Molecular Formula

C38H52O4

Molecular Weight

572.8 g/mol

IUPAC Name

benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

InChI

InChI=1S/C38H52O4/c1-33(2)17-19-38(32(41)42-24-25-11-9-8-10-12-25)20-18-36(6)27(28(38)22-33)13-14-30-35(5)21-26(23-39)31(40)34(3,4)29(35)15-16-37(30,36)7/h8-13,23,28-30,39H,14-22,24H2,1-7H3/b26-23-

InChI Key

LQBSYZNNVWOVJN-RWEWTDSWSA-N

Isomeric SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=C/O)/C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

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